REACTION_CXSMILES
|
[S:1](Cl)(Cl)(=[O:3])=[O:2].[O-:6][C:7]#[N:8].[Na+].[CH3:10][NH:11][S:12]([CH3:15])(=[O:14])=[O:13].[NH2:16][C:17]1[N:22]=[C:21]([O:23][CH3:24])[CH:20]=[C:19]([O:25][CH3:26])[N:18]=1>O.C(#N)C>[CH3:15][S:12]([N:11]([S:1]([NH:8][C:7]([NH:16][C:17]1[N:18]=[C:19]([O:25][CH3:26])[CH:20]=[C:21]([O:23][CH3:24])[N:22]=1)=[O:6])(=[O:3])=[O:2])[CH3:10])(=[O:14])=[O:13] |f:1.2|
|
Name
|
|
Quantity
|
340 g
|
Type
|
reactant
|
Smiles
|
S(=O)(=O)(Cl)Cl
|
Name
|
sodium cyanate
|
Quantity
|
260 g
|
Type
|
reactant
|
Smiles
|
[O-]C#N.[Na+]
|
Name
|
|
Quantity
|
1.5 L
|
Type
|
solvent
|
Smiles
|
C(C)#N
|
Name
|
|
Quantity
|
222 g
|
Type
|
reactant
|
Smiles
|
CNS(=O)(=O)C
|
Name
|
|
Quantity
|
155 g
|
Type
|
reactant
|
Smiles
|
NC1=NC(=CC(=N1)OC)OC
|
Name
|
|
Quantity
|
1 L
|
Type
|
solvent
|
Smiles
|
O
|
Control Type
|
UNSPECIFIED
|
Setpoint
|
20 °C
|
Type
|
CUSTOM
|
Details
|
while stirring vigorously (20° C.)
|
Rate
|
UNSPECIFIED
|
RPM
|
0
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
ADDITION
|
Details
|
are added in portions within the space of 20 min
|
Duration
|
20 min
|
Type
|
STIRRING
|
Details
|
The mixture is stirred for a further 15 min
|
Duration
|
15 min
|
Type
|
TEMPERATURE
|
Details
|
the temperature is raised slowly
|
Type
|
TEMPERATURE
|
Details
|
the mixture is heated
|
Type
|
TEMPERATURE
|
Details
|
to reflux for 200 min
|
Duration
|
200 min
|
Type
|
STIRRING
|
Details
|
while stirring vigorously
|
Type
|
DISTILLATION
|
Details
|
Subsequently, the excess sulfuryl chloride is distilled off with the solvent under 100 mbar up to an internal temperature of 50° C
|
Type
|
ADDITION
|
Details
|
1.5 l of acetonitrile (optionally also toluene etc.) are added
|
Type
|
CUSTOM
|
Details
|
the precipitate is separated off
|
Type
|
WASH
|
Details
|
washed
|
Reaction Time |
75 min |
Name
|
|
Type
|
product
|
Smiles
|
CS(=O)(=O)N(C)S(=O)(=O)NC(=O)NC1=NC(=CC(=N1)OC)OC
|
Type | Value | Analysis |
---|---|---|
AMOUNT: MASS | 304 g | |
YIELD: PERCENTYIELD | 77% | |
YIELD: CALCULATEDPERCENTYIELD | 82.3% |
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |